

# Application Note: Comprehensive Analytical Characterization of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

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## Compound of Interest

Compound Name: 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Cat. No.: B581474

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile** (CAS No. 1226776-95-9) is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a methylpropanenitrile moiety.<sup>[1][2][3][4]</sup> Its structural features, including the basic pyridine nitrogen, the nucleophilic amino group, and the polar nitrile group, make it a compound of interest in medicinal chemistry and material science.<sup>[1]</sup> A thorough analytical characterization is crucial to confirm its identity, purity, and stability, which are critical parameters in drug discovery and development. This document outlines detailed protocols for the characterization of **2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile** using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

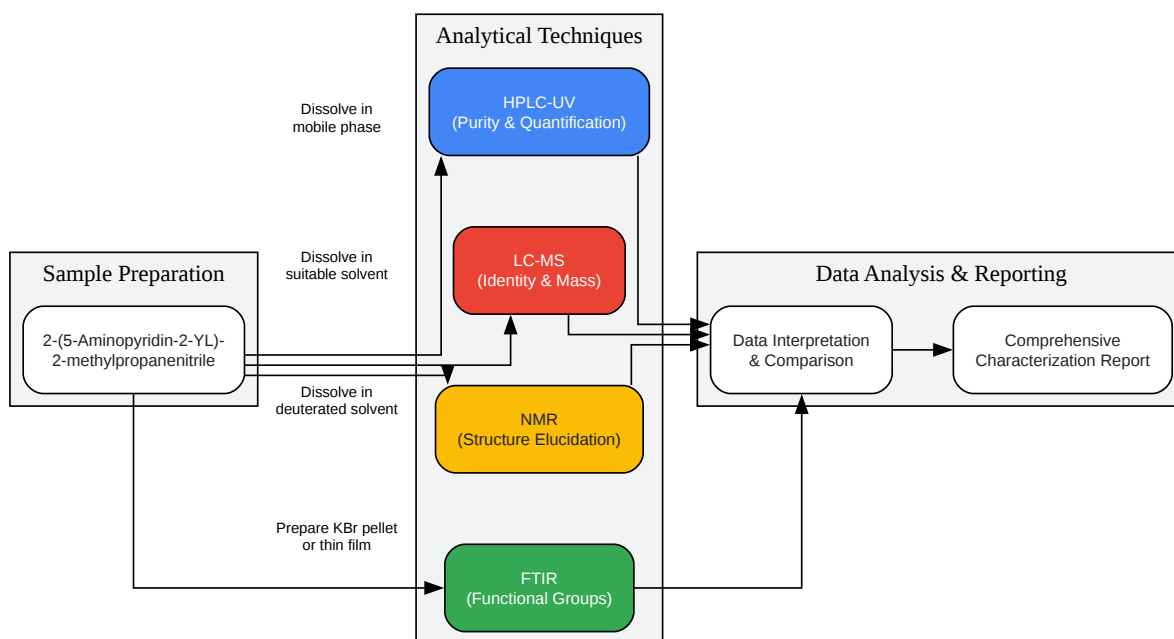
## Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

Property	Value	Reference
CAS Number	1226776-95-9	[1]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N <sub>3</sub>	[1]
Molecular Weight	161.20 g/mol	[1]
Appearance	Solid	[1]

## Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of **2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile**. The general workflow for the characterization is depicted in the following diagram.



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Caption: Overall analytical workflow for the characterization of the target compound.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a suitable method for determining the purity of **2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile** and for quantifying it in the presence of impurities.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).<sup>[5]</sup>
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3).<sup>[5]</sup> A typical starting condition could be 50:50 (v/v) Acetonitrile:Phosphate Buffer.
- Flow Rate: 1.0 mL/min.<sup>[5]</sup>
- Column Temperature: 30 °C.<sup>[5]</sup>
- Detection Wavelength: UV detection at a wavelength determined by UV-Vis spectrophotometry, likely around 225-240 nm.<sup>[5][6]</sup>
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation:

Parameter	Expected Result
Retention Time (tR)	Dependent on final optimized conditions
Purity (by area %)	> 98%
Tailing Factor	0.9 - 1.2
Theoretical Plates	> 2000

## Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the compound and identify potential impurities.

### Experimental Protocol:

- **LC System:** An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separation.
- **MS Detector:** A high-resolution mass spectrometer such as a Q-Exactive Orbitrap or a Time-of-Flight (TOF) instrument.[\[7\]](#)
- **Ionization Source:** Electrospray Ionization (ESI) in positive ion mode is recommended due to the basic nature of the pyridine nitrogen.[\[7\]](#)
- **Mass Range:** Scan from m/z 100 to 500.
- **LC Conditions:** Similar to the HPLC method, but using MS-compatible mobile phase modifiers like formic acid instead of non-volatile phosphate buffers.
- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

### Data Presentation:

Parameter	Expected Result
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N <sub>3</sub>
Theoretical Monoisotopic Mass	161.0953 g/mol
Observed [M+H] <sup>+</sup>	m/z 162.1031 ± 5 ppm

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

<sup>1</sup>H and <sup>13</sup>C NMR are essential for the unambiguous structural confirmation of **2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile** by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

Experimental Protocol:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.
- Experiments: Standard <sup>1</sup>H NMR, <sup>13</sup>C NMR, and optionally 2D correlation experiments like COSY and HSQC for complete assignment.

Data Presentation (Predicted Chemical Shifts):

Group	<sup>1</sup> H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)
Pyridine-H	~7.0 - 8.5	~110 - 150
Amino-H (NH <sub>2</sub> )	Broad singlet, ~4.0 - 6.0	N/A
Methyl-H (CH <sub>3</sub> )	~1.5 - 2.0	~25 - 35
Quaternary-C	N/A	~40 - 50
Nitrile-C (CN)	N/A	~120 - 125

## Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.

### Experimental Protocol:

- Spectrometer: A standard FTIR spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or cast a thin film from a volatile solvent.
- Measurement Mode: Transmittance or Absorbance.
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .

### Data Presentation:

Functional Group	Characteristic Absorption ( $\text{cm}^{-1}$ )	Expected Appearance
N-H Stretch (Amino)	3300 - 3500	Two bands, medium intensity
C-H Stretch (Aromatic)	3000 - 3100	Sharp, weak to medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium to strong
C $\equiv$ N Stretch (Nitrile)	2220 - 2260	Sharp, medium intensity
C=C, C=N Stretch (Pyridine)	1400 - 1600	Multiple bands, variable intensity
N-H Bend (Amino)	1550 - 1650	Medium intensity

Disclaimer: The experimental protocols and expected data provided in this document are illustrative and based on general principles of analytical chemistry and data for structurally similar compounds.[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Method optimization and validation are essential for specific applications.

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